molecular formula C13H20O3 B12611240 Ethyl 2-ethylidene-3-oxonon-8-enoate CAS No. 918150-79-5

Ethyl 2-ethylidene-3-oxonon-8-enoate

Cat. No.: B12611240
CAS No.: 918150-79-5
M. Wt: 224.30 g/mol
InChI Key: PWVKBMCIXXVPEG-UHFFFAOYSA-N
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Description

Its molecular structure includes an ethylidene group (CH₂=CH-) at position 2, a ketone at position 3, and a terminal double bond at position 8 of the nonanoate chain.

Key spectroscopic data from include:

  • ¹³C NMR (CDCl₃): δ 37.7 (CH₂CH=CH₂), 133.6 (C(CO)₂=CH₂), 165.2 (CO₂Me), 195.0 (C=O).
  • IR: Strong absorption at 1731 cm⁻¹ (ester C=O) and 1675 cm⁻¹ (α,β-unsaturated ketone).
  • HRMS: Observed m/z 230.0941 (calculated for C₁₄H₁₄O₃: 230.0943) .

Properties

CAS No.

918150-79-5

Molecular Formula

C13H20O3

Molecular Weight

224.30 g/mol

IUPAC Name

ethyl 2-ethylidene-3-oxonon-8-enoate

InChI

InChI=1S/C13H20O3/c1-4-7-8-9-10-12(14)11(5-2)13(15)16-6-3/h4-5H,1,6-10H2,2-3H3

InChI Key

PWVKBMCIXXVPEG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC)C(=O)CCCCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-ethylidene-3-oxonon-8-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with an appropriate aldehyde under basic conditions. The reaction typically proceeds via a Knoevenagel condensation, followed by esterification to yield the desired product. The reaction conditions often include the use of a base such as piperidine or pyridine, and the reaction is carried out in a solvent like ethanol or methanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate advanced purification techniques such as distillation or crystallization to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethylidene-3-oxonon-8-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-ethylidene-3-oxonon-8-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-ethylidene-3-oxonon-8-enoate involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the carbonyl and ethylidene groups, which can participate in nucleophilic addition and substitution reactions. These interactions can modulate biological pathways and lead to the observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Ethyl 2-ethylidene-3-oxonon-8-enoate shares functional and structural similarities with other α,β-unsaturated esters and ketones. Below is a comparative analysis with Ethyl 8-cyano-2-oxooctanoate (CAS: 890097-93-5), a structurally analogous compound from :

Property This compound Ethyl 8-cyano-2-oxooctanoate
Molecular Formula C₁₄H₁₄O₃ (inferred from HRMS data ) C₁₁H₁₇NO₃
Key Functional Groups Ethyl ester, α,β-unsaturated ketone, terminal alkene Ethyl ester, ketone, cyano group (-CN)
Reactivity Prone to cycloaddition (e.g., Diels-Alder) due to conjugated enone system Likely nucleophilic substitution at -CN site; less conjugated system
Applications Precursor for tricyclic frameworks in organic synthesis Potential intermediate for nitrile-containing pharmaceuticals
Spectroscopic Features IR: 1731 cm⁻¹ (ester), 1675 cm⁻¹ (enone) Not reported in evidence; predicted IR: ~2250 cm⁻¹ (-CN stretch)

Limitations in Available Data

Additional studies on solubility, stability, and biological activity would enhance this analysis.

Biological Activity

Potential Biological Activities

Ethyl 2-ethylidene-3-oxonon-8-enoate has been investigated for its potential biological activities, particularly in the areas of antimicrobial and anticancer properties. While specific data on this compound is limited, its structural features suggest it may exhibit similar activities to related compounds.

Antimicrobial Activity

The compound's potential antimicrobial activity is of interest to researchers. Although direct studies on this compound are scarce, similar compounds with carbonyl and unsaturated groups have shown promise in this area.

Anticancer Properties

Preliminary investigations suggest that this compound may have anticancer properties. This is likely due to its structural similarity to other compounds that have demonstrated antiproliferative effects on cancer cells.

The biological activity of this compound is primarily attributed to the presence of the carbonyl and ethylidene groups, which can participate in nucleophilic addition and substitution reactions. These interactions may modulate biological pathways, leading to the observed effects.

Comparative Analysis

To better understand the potential biological activity of this compound, it's useful to compare it with similar compounds:

CompoundStructural SimilarityKnown Biological Activity
This compound-Potential antimicrobial and anticancer properties
Ethyl acetateSimilar ester groupMinimal biological activity
Methyl butyrateSimilar ester structureFlavoring agent, minimal biological activity
Ethyl propionateSimilar ester structureFlavoring agent, minimal biological activity

The unique ethylidene group in this compound likely contributes to its potential biological activities, distinguishing it from simpler esters.

Research Applications

This compound has several applications in biological research:

  • Enzyme-catalyzed reactions : The compound can be used to study various enzymatic processes due to its reactive functional groups.
  • Metabolic pathway studies : Its unique structure makes it useful for investigating metabolic pathways in biological systems.
  • Pharmaceutical development : As a precursor for potential drug candidates, it is explored in medicinal chemistry research.

Future Research Directions

Given the limited specific data on this compound, future research should focus on:

  • Detailed antimicrobial assays to quantify its effectiveness against various pathogens.
  • In vitro and in vivo studies to elucidate its anticancer properties and mechanism of action.
  • Structure-activity relationship studies to optimize its biological activity.
  • Toxicology studies to assess its safety profile for potential therapeutic applications.

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